REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH:7]([C:8]([OH:10])=[O:9])[CH:6]([NH:11]CC2C=CC=CC=2)[CH:5]([CH3:19])[C:4](=[O:20])[O:3]1.[H][H]>C(O)(=O)C.[Pd]>[CH3:1][CH:2]1[CH:7]([C:8]([OH:10])=[O:9])[CH:6]([NH2:11])[CH:5]([CH3:19])[C:4](=[O:20])[O:3]1
|
Name
|
(2SR,3SR,4RS,5RS)-Tetrahydro-2,5-dimethyl-6-oxo-4-benzylamino-2H-pyrane-3-carboxylic acid
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Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
CC1OC(C(C(C1C(=O)O)NCC1=CC=CC=C1)C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
, 83, p.4798 (1961)) (20 mg) was added
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
FILTRATION
|
Details
|
The catalyst was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated at 40° C. under reduced pressure
|
Name
|
(2SR,3SR,4RS,5RS)-tetrahydro2,5-dimethyl-6-oxo-4-amino-2H-pyrane-3-carboxylic acid
|
Type
|
product
|
Smiles
|
CC1OC(C(C(C1C(=O)O)N)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |